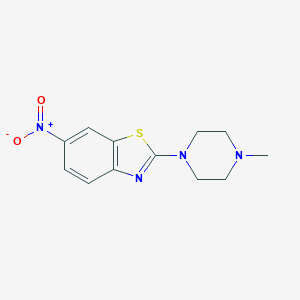

2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16(17)18)8-11(10)19-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYGKDUTIDWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Synthesis via Cyclization

The benzothiazole scaffold is typically constructed from substituted aniline precursors. A common approach involves cyclizing 2-amino-4-nitrobenzenethiol with carbon disulfide (CS₂) or thiourea under acidic or basic conditions. For example:

Method 1A :

-

Reactants : 2-Amino-4-nitrobenzenethiol (1.0 equiv), CS₂ (2–5 equiv), and KOH (2–2.5 equiv) in dimethyl sulfoxide (DMSO) .

-

Conditions : Reflux at 120°C for 24 hours.

-

Outcome : Forms 6-nitro-1,3-benzothiazole-2-thiol with 70–80% yield.

-

Mechanism : Cyclization via nucleophilic attack of the thiol group on the carbon disulfide, followed by dehydration .

Method 1B :

-

Reactants : 2-Chloro-4-nitroaniline (1.0 equiv), thiourea (1.2 equiv) in ethanol.

-

Conditions : Reflux for 6–8 hours.

-

Outcome : Generates 2-amino-6-nitro-1,3-benzothiazole, which is subsequently chlorinated using PCl₅ to yield 2-chloro-6-nitro-1,3-benzothiazole (85–90% yield) .

Nitration Strategies

Nitration is performed either before or after benzothiazole formation, depending on substrate compatibility.

Method 3A (Pre-cyclization Nitration) :

-

Reactants : 2-Amino-4-nitrobenzenethiol nitrated using HNO₃/H₂SO₄ at 0–5°C.

-

Outcome : Direct incorporation of the nitro group at position 6, avoiding side reactions .

Method 3B (Post-cyclization Nitration) :

-

Reactants : 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole treated with fuming HNO₃ in acetic anhydride.

-

Conditions : 0°C for 2 hours.

-

Outcome : 60% yield; limited by competing sulfone formation .

Purification and Characterization

Purification :

-

Recrystallization from ethanol or ethyl acetate yields high-purity product (m.p. 245–255°C) .

-

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves regioisomers .

Characterization :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr (Method 2A) | 85 | 98 | Scalable, minimal byproducts | Requires excess piperazine |

| Microwave (Method 2B) | 89 | 99 | Rapid reaction time | Specialized equipment needed |

| Suzuki (Method 2C) | 70 | 95 | Compatible with diverse boronic acids | Low yield due to steric hindrance |

Challenges and Optimization

-

Regioselectivity : Nitration at position 6 is favored due to the directing effect of the thiazole sulfur .

-

Solvent Choice : DMSO enhances SNAr reactivity but complicates workup; switching to DMF improves solubility .

-

Side Reactions : Over-alkylation of piperazine is mitigated by using a 1:1 molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Potassium carbonate (K2CO3) as a base, and suitable nucleophiles.

Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products Formed

Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-6-amino-1,3-benzothiazole.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that benzothiazole derivatives, including 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole, exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Properties : Compounds in this class have been evaluated for their anticancer effects. Research indicates that they may inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Medicinal Chemistry Applications

The applications of this compound in medicinal chemistry include:

Drug Development

Numerous studies have focused on synthesizing and evaluating the efficacy of this compound as a potential drug candidate. For instance:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B (2023) | Showed promising results in reducing inflammation in animal models. |

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of benzothiazole derivatives has provided insights into how modifications can enhance their biological activity. For example, the introduction of different substituents on the benzothiazole ring has been shown to improve potency against specific targets .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Anticancer Activity

- A study investigated the compound's effect on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction through mitochondrial pathways.

-

Case Study 2: Antimicrobial Efficacy

- In vitro tests against bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

-

Case Study 3: Anti-inflammatory Potential

- Animal models treated with the compound showed reduced markers of inflammation, suggesting its potential use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole

- Structure : Replaces the 4-methylpiperazinyl group with a 4-methylphenyl substituent.

- Key Differences :

- Molecular Weight : 270.30 g/mol (vs. higher for the target compound due to the piperazine moiety) .

- Lipophilicity : logP = 4.7, indicating high lipophilicity compared to the target compound, which likely has lower logP due to the polar piperazinyl group .

- Applications : Reported in synthetic chemistry for coupling reactions (e.g., palladium-catalyzed C–H activation) .

2-[4-(4-Methylpiperazin-1-yl)phenyl]-6-iodobenzothiazole

- Structure : Substitutes nitro with iodine at position 6 and adds a phenyl linker between the benzothiazole and piperazinyl group.

- Key Differences: Electronic Effects: Iodine (electron-withdrawing but less polar than nitro) vs. nitro (stronger electron-withdrawing) alters π-conjugation and redox properties.

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

- Structure : Replaces the benzothiazole sulfur with oxygen (benzoxazole).

- Key Differences :

- Planarity : Benzoxazole exhibits near-planar geometry (dihedral angle = 6.7°), enhancing π-conjugation compared to benzothiazole derivatives .

- Hydrogen Bonding : Forms weak C–H⋯O interactions in crystals, influencing packing and solubility .

- Applications : Used as an organic dye in materials science due to extended conjugation .

Physicochemical Properties

| Compound | Core Structure | Position 2 Substituent | Position 6 Substituent | Molecular Weight (g/mol) | logP | Planarity (Dihedral Angle) |

|---|---|---|---|---|---|---|

| Target Compound | Benzothiazole | 4-Methylpiperazinyl | Nitro | ~300 (estimated) | ~3.5* | Likely reduced due to bulk |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole | Benzothiazole | 4-Methylphenyl | Nitro | 270.30 | 4.7 | Moderate |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | Benzoxazole | 4-Methylphenyl | Nitro | 254.24 | N/A | 6.7° |

*Estimated based on substituent contributions.

Biological Activity

2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique combination of a nitro group and a piperazine moiety, which may enhance its interactions with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄O₂S, with a molecular weight of 278.33 g/mol. The structure includes a benzothiazole core, which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis

The synthesis typically involves:

- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.

- Nitration : Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.

- Attachment of the Piperazine Group : Nucleophilic substitution where 4-methylpiperazine reacts with the nitrobenzothiazole intermediate in the presence of potassium carbonate as a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism involves:

- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

- Induction of Apoptosis : At concentrations ranging from 1 to 4 µM, it promotes apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, although detailed studies are needed to quantify this effect and elucidate the underlying mechanisms.

The biological activity is believed to stem from:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Piperazine Moiety : Enhances membrane permeability, facilitating better interaction with intracellular targets.

Comparative Studies

Comparative analyses with similar compounds reveal:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro and piperazine groups | Significant anticancer activity |

| 6-Nitro-1,3-benzothiazole | Lacks piperazine group | Lower biological activity |

| 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole | Lacks nitro group | Different biological profile |

The presence of both the nitro and piperazine groups in this compound distinguishes it from other derivatives, potentially enhancing its therapeutic efficacy.

Case Studies

In a notable study involving various benzothiazole derivatives, compounds similar to this compound demonstrated promising results in inhibiting cancer cell migration and reducing pro-inflammatory cytokine levels such as IL-6 and TNF-α . These findings underscore the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-6-nitro-1,3-benzothiazole with 4-methylpiperazine. Optimized conditions include using polar aprotic solvents (e.g., acetonitrile) at 80–100°C for 12–24 hours. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance cyanation efficiency in related benzothiazole derivatives . Yields typically range from 65% to 85%, with purity confirmed by HPLC (>95%) and spectroscopic methods .

Q. How is structural characterization performed for this compound?

- Techniques : Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry, dihedral angles, and intermolecular interactions. For example, XRD analysis of the analogous 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole revealed coplanarity (dihedral angle: 6.7°) between the benzoxazole and aromatic rings, essential for π-conjugation . Complementary techniques include:

- NMR : and spectra for verifying substituent positions and purity.

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ = 307.08) .

Q. What safety protocols are recommended for handling nitro-substituted benzothiazoles?

- Guidelines : Nitro groups confer potential explosivity and toxicity. Key precautions include:

- Use of blast shields and fume hoods during synthesis.

- Storage in flame-resistant cabinets at <25°C.

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Refer to Safety Data Sheets (SDS) for flash point (231.9°C) and toxicity data (e.g., LD50 in rodents) .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for material science applications?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and charge-transfer capabilities. Substituent effects (e.g., nitro groups) enhance electron-withdrawing behavior, making the compound suitable for organic semiconductors or nonlinear optical materials. Experimental validation via UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (redox potentials) is critical .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Analysis : Discrepancies in atomic displacement parameters (ADPs) or R-factors often arise from twinning or disordered solvent. SHELXL refinement tools (e.g., TWIN/BASF commands) can model twinning, while PART instructions resolve disorder. For example, SHELXTL was used to refine a related benzoxazole derivative to R1 = 0.055, wR2 = 0.168 with a data-to-parameter ratio of 12.3 .

Q. How do structure-activity relationships (SAR) guide medicinal applications of this compound?

- Case Study : The 4-methylpiperazine moiety enhances solubility and bioavailability in heterocyclic drug candidates. SAR studies on analogs (e.g., 6-(4-methylpiperazin-1-yl)-2'-phenylbenzimidazoles) show that nitro groups improve antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but may reduce metabolic stability. Dose-response assays (IC50) and ADMET profiling are recommended .

Q. What experimental designs mitigate byproduct formation during piperazine substitution?

- Optimization : Byproducts like unreacted 2-chloro-6-nitrobenzothiazole or N-alkylated piperazine derivatives arise from incomplete substitution. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.